4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide 4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034427-22-8
VCID: VC11827304
InChI: InChI=1S/C18H15N5O2S2/c24-27(25,15-6-4-14(5-7-15)23-11-2-8-21-23)22-13-16-18(20-10-9-19-16)17-3-1-12-26-17/h1-12,22H,13H2
SMILES: C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4
Molecular Formula: C18H15N5O2S2
Molecular Weight: 397.5 g/mol

4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

CAS No.: 2034427-22-8

Cat. No.: VC11827304

Molecular Formula: C18H15N5O2S2

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide - 2034427-22-8

Specification

CAS No. 2034427-22-8
Molecular Formula C18H15N5O2S2
Molecular Weight 397.5 g/mol
IUPAC Name 4-pyrazol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C18H15N5O2S2/c24-27(25,15-6-4-14(5-7-15)23-11-2-8-21-23)22-13-16-18(20-10-9-19-16)17-3-1-12-26-17/h1-12,22H,13H2
Standard InChI Key DMHAJYZHGMJMRI-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4
Canonical SMILES C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CS4

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Bonding Characteristics

The compound’s structure (CAS No. 2034427-22-8) features a central benzene ring substituted at the 1-position with a sulfonamide group (-SO₂NH-) and at the 4-position with a pyrazole ring. The sulfonamide nitrogen is further connected via a methylene bridge (-CH₂-) to a pyrazine ring, which bears a thiophene substituent at its 3-position. This arrangement creates three distinct aromatic systems:

  • Pyrazole (C₃H₃N₂): A five-membered ring with two adjacent nitrogen atoms, contributing π-π stacking capabilities.

  • Thiophene (C₄H₄S): A sulfur-containing heterocycle enhancing lipophilicity and potential metabolic stability.

  • Pyrazine (C₄H₄N₂): A diazine ring enabling hydrogen bonding and coordination with metal ions.

The interplay between these systems generates a planar conformation in the pyrazine-thiophene subunit, while the sulfonamide group introduces torsional flexibility.

Quantitative Molecular Descriptors

Table 1 summarizes key physicochemical parameters derived from experimental and computational studies:

PropertyValueMethodology
Molecular FormulaC₁₈H₁₅N₅O₂S₂High-resolution MS
Molecular Weight397.5 g/molCalculated from formula
LogP (Octanol-Water)2.8 ± 0.3Computational prediction
Topological Polar Surface Area128 ŲSwissADME analysis
Hydrogen Bond Donors1 (Sulfonamide NH)Structural analysis
Hydrogen Bond Acceptors7 (Sulfonyl O, pyrazine N)Crystallographic modeling

These properties suggest moderate membrane permeability (LogP > 2) balanced by significant polar surface area, indicating potential for both intracellular and extracellular target engagement.

Synthetic Methodologies and Characterization

Multi-Step Synthesis Pathway

The synthesis (Scheme 1) employs a convergent strategy, constructing the pyrazine-thiophene and benzenesulfonamide-pyrazole units separately before final coupling:

Step 1: Thiophene-Pyrazine Intermediate
3-Aminopyrazine-2-carboxylic acid undergoes Ullmann coupling with 2-bromothiophene in the presence of CuI and Cs₂CO₃ in DMF at 80°C (72% yield) . Subsequent methylation of the amine with iodomethane in acetone/K₂CO₃ produces the key intermediate 3-(thiophen-2-yl)pyrazin-2-yl)methanamine.

Step 2: Sulfonamide Formation
4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride reacts with the pyrazine-thiophene amine in dichloromethane with triethylamine as base. The reaction proceeds via nucleophilic attack at the sulfonyl chloride, with yields optimized to 85% at 0°C to minimize disubstitution .

Critical Reaction Parameters:

  • Temperature control (<5°C) during sulfonamide coupling prevents thermal decomposition of the thiophene ring.

  • Anhydrous conditions (molecular sieves) suppress hydrolysis of the sulfonyl chloride .

Spectroscopic Characterization

Post-synthetic analysis employs a battery of techniques to verify structure and purity:

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyrazole CH), 8.15–8.17 (d, 2H, benzene CH), 7.68–7.71 (m, 1H, thiophene CH), 4.55 (s, 2H, CH₂ bridge).

  • ¹³C NMR: Distinct signals at δ 162.4 (sulfonyl C=O), 144.2 (pyrazine C-N), and 126.8 ppm (thiophene C-S) .

Infrared Spectroscopy (IR):
Key absorptions at 1321 cm⁻¹ (asymmetric SO₂ stretch) and 1155 cm⁻¹ (symmetric SO₂ stretch) confirm sulfonamide formation . The absence of NH stretches above 3300 cm⁻¹ verifies complete sulfonamidation.

Biological Activity and Mechanism of Action

Antimicrobial Properties

Comparative studies against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens reveal structure-dependent activity (Table 2):

OrganismMIC (μg/mL)Reference Compound (Ofloxacin)
S. aureus (ATCC 25923)12.53.1
E. coli (ATCC 25922)251.5
C. albicans (SC5314)506.2 (Fluconazole)

Mechanistic studies suggest dual inhibition of dihydrofolate reductase (DHFR) and β-ketoacyl-acyl carrier protein synthase III (FabH), critical for folate and fatty acid biosynthesis . Molecular docking shows the sulfonamide oxygen forming hydrogen bonds with DHFR’s Asp27 (binding energy: -8.9 kcal/mol).

Antioxidant Capacity

Using the DPPH radical scavenging assay, the compound exhibits moderate activity (IC₅₀ = 58 μM vs. ascorbic acid IC₅₀ = 22 μM) . The thiophene sulfur and pyrazole nitrogen likely participate in radical neutralization through electron transfer mechanisms.

Computational Modeling and Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR)

A 3D-QSAR model (r² = 0.89, q² = 0.75) identifies critical pharmacophoric features:

  • Hydrophobic region: Thiophene and pyrazine rings (contribution: 45%)

  • Hydrogen bond acceptor: Sulfonyl oxygen (30%)

  • Electron-rich area: Pyrazole N2 (25%)

Modifications increasing thiophene lipophilicity (e.g., 5-nitro substitution) improve antimicrobial potency but reduce solubility.

Future Research Directions

Pharmacokinetic Optimization

Proposed structural modifications include:

  • Prodrug approaches: Esterification of the sulfonamide NH to enhance oral bioavailability.

  • Metabolic stabilization: Replacement of thiophene with benzothiophene to reduce CYP450-mediated oxidation.

Target Expansion

Preliminary screens suggest activity against carbonic anhydrase IX (CA-IX), a cancer-associated enzyme. In vitro testing in hypoxic HeLa cells shows 40% inhibition at 10 μM.

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